2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a fluorophenoxy group, an isobutylamino group, and a pyrazolo[3,4-d]pyrimidinyl moiety, making it a unique structure for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Synthesis of the Pyrazolo[3,4-d]pyrimidinyl Core: This core structure is synthesized through a series of cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the fluorophenoxy intermediate with the pyrazolo[3,4-d]pyrimidinyl core using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: The compound may serve as a lead compound for drug development, with studies focusing on its pharmacokinetics and pharmacodynamics.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-fluorophenoxy)phenyl-pyrimidine-4-carboxamide:
4-(4-fluorophenoxy)benzaldehyde semicarbazone: Another related compound used as a sodium channel blocker.
Uniqueness
2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and pharmacology. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2S/c1-13(2)10-23-18-16-11-24-27(19(16)26-20(25-18)30-3)9-8-22-17(28)12-29-15-6-4-14(21)5-7-15/h4-7,11,13H,8-10,12H2,1-3H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCWYSIKEIGSDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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